molecular formula C19H16FN3O3 B5616337 N-(4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5616337
M. Wt: 353.3 g/mol
InChI Key: YFSKRGAOZKPNCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves modifications to improve their biological activity or physicochemical properties. For instance, Xiao-meng Wang et al. (2015) explored the modification of a similar compound by replacing the acetamide group with an alkylurea moiety, leading to derivatives with potent antiproliferative activities and reduced toxicity (Wang et al., 2015). Similarly, Yang Man-li (2008) synthesized novel acetamide derivatives using 3-fluoro-4-cyanophenol as a primary compound, demonstrating the versatility of acetamide chemistry in synthesizing novel compounds (Man-li, 2008).

Molecular Structure Analysis

The molecular structure of related acetamide compounds reveals important insights into their chemical behavior. For example, the crystalline structure of certain derivatives has been characterized, providing details about molecular geometry and intermolecular interactions. The study by Xiangjun Qian et al. (2012) on a dibromo-N-(4-fluorophenyl)acetamide compound showcases the hydrogen bonding that links molecules into chains, highlighting the structural basis for their chemical reactivity and potential biological activity (Qian et al., 2012).

Chemical Reactions and Properties

Acetamide derivatives undergo a variety of chemical reactions, contributing to their diverse chemical properties. The synthesis process often involves reactions like acetylation, formylation, and cyclization, leading to a wide range of functional groups and structural motifs that influence their chemical behavior. The study by O. Farouk et al. (2021) on the chemical reactivity of a novel acetamide derivative illustrates the synthesis of Schiff bases and the construction of nitrogen heterocyclic compounds through reactions with bifunctional nucleophiles (Farouk et al., 2021).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies often explore the synthesis and characterization of these compounds to understand their physical behavior better. For example, the synthesis and crystal structure analysis of a p-methoxyphenyl acetamide derivative by analytical sciences provides insight into its crystal geometry and potential for forming hydrogen bonds, affecting its solubility and stability (Analytical Sciences, 2006).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, such as reactivity, stability, and interactions with biological targets, are influenced by their molecular structure and functional groups. The modification of these compounds to enhance their biological activity or stability is a key area of research. For instance, the design, synthesis, and biological evaluation of novel acetamide derivatives for anticancer properties highlight the relationship between chemical structure and biological activity, offering insights into the potential therapeutic applications of these compounds (Vinayak et al., 2014).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3/c1-26-16-4-2-3-13(11-16)17-9-10-19(25)23(22-17)12-18(24)21-15-7-5-14(20)6-8-15/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSKRGAOZKPNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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